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molecular formula C13H22BrNO4 B1613332 Tert-butyl 4-(1-bromo-2-methoxy-2-oxoethyl)piperidine-1-carboxylate CAS No. 887593-26-2

Tert-butyl 4-(1-bromo-2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No. B1613332
M. Wt: 336.22 g/mol
InChI Key: NABSVRNTVKCRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921559B2

Procedure details

Commercially available methyl 2-(1-tert-butoxycarbonyl-4-piperidinyl)-acetate (Astatech, 2.57 g, 10.0 mmol) was dissolved in anhydrous THF (20 mL) under argon, cooled to −78° C., treated dropwise with a 1N solution of LHMDS in THF (20 mL), and stirred under positive Ar pressure for 30 mins. Bromotrimethylsilane (2.10 mL, 15.9 mmol) was added dropwise via dry syringe over 5 mins, then a solution of freshly recrystallized N-bromosuccinimide (2.14 g, 12.0 mmol) in anhydrous THF (20 mL) was added in one portion from an addition funnel. The reaction was kept at −78° C. for 2 hrs then warmed to ambient temperature. The crude reaction was concentrated in vacuo then partitioned between saturated aq. NaHCO3 and ethyl acetate. The aqueous layer was extracted twice with ethyl acetate, and the combined organic layers washed with brine, dried over Na2SO4, filtered, and filtrate concentrated in vacuo giving 4.7 g of orange slurry. This was purified by flash column chromatography on silica gel (0 to 10% EtOAc/DCM step gradient elution), and the combined TLC-pure fractions were concentrated and dried in vacuo giving the title compound as a viscous, pale yellow oil. 1H NMR (CHLOROFORM-d) δ: 4.05-4.26 (m, 2H), 4.02 (d, J=8.8 Hz, 1H), 3.79 (s, 3H), 2.70 (br. s., 2H), 1.97-2.10 (m, 4H), 1.57-1.68 (m, 2H), 1.45 (s, 9H), 1.13-1.32 (m, 3H).
Quantity
2.57 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Quantity
2.14 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][C:15]([O:17][CH3:18])=[O:16])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[Br:29][Si](C)(C)C.BrN1C(=O)CCC1=O>C1COCC1>[Br:29][CH:14]([CH:11]1[CH2:12][CH2:13][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[CH2:9][CH2:10]1)[C:15]([O:17][CH3:18])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
2.57 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CC(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2.1 mL
Type
reactant
Smiles
Br[Si](C)(C)C
Step Four
Name
Quantity
2.14 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred under positive Ar pressure for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
via dry syringe over 5 mins
Duration
5 min
WAIT
Type
WAIT
Details
The reaction was kept at −78° C. for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
then warmed to ambient temperature
CUSTOM
Type
CUSTOM
Details
The crude reaction
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
then partitioned between saturated aq. NaHCO3 and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with ethyl acetate
WASH
Type
WASH
Details
the combined organic layers washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
giving 4.7 g of orange slurry
CUSTOM
Type
CUSTOM
Details
This was purified by flash column chromatography on silica gel (0 to 10% EtOAc/DCM step gradient elution)
CONCENTRATION
Type
CONCENTRATION
Details
the combined TLC-pure fractions were concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC(C(=O)OC)C1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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